N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide

Xanthine oxidase inhibition Structure-based drug design Tetrazole regioisomerism

This unique para-tetrazole acrylamide fragment (MW 215.21) combines a carboxylic acid bioisostere with a Michael-acceptor warhead, enabling covalent targeting of cysteine residues. The regiospecific para-substitution ensures linear H-bond geometry complementary to Asn768 sub-pocket (e.g., xanthine oxidase). Unlike meta-substituted or saturated amide analogs, this scaffold delivers precise binding mode and reactivity. Essential for FBDD, kinase inhibitor design, and ABPP proteomics. Order now for rapid delivery.

Molecular Formula C10H9N5O
Molecular Weight 215.21 g/mol
CAS No. 1156157-04-8
Cat. No. B6580015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide
CAS1156157-04-8
Molecular FormulaC10H9N5O
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=C(C=C1)N2C=NN=N2
InChIInChI=1S/C10H9N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h2-7H,1H2,(H,12,16)
InChIKeyWKQZQQFBVXBVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide (CAS 1156157-04-8): Structural Class, Core Pharmacophore Identity, and Procurement Context


N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide (CAS 1156157-04-8; molecular formula C₁₀H₉N₅O; MW 215.21 g/mol) belongs to the class of tetrazole-containing acrylamides . The molecule integrates a 1H-tetrazol-1-yl ring para-substituted on a phenyl ring, coupled to a prop-2-enamide (acrylamide) moiety. Tetrazoles are established carboxylic acid bioisosteres, offering enhanced metabolic stability and hydrogen-bonding capacity [1], while the terminal acrylamide introduces an electrophilic α,β-unsaturated carbonyl that can engage cysteine residues via Michael addition, a hallmark of targeted covalent inhibitor design [2]. This dual pharmacophore architecture positions the compound as a versatile scaffold for medicinal chemistry campaigns, particularly where reversible or irreversible enzyme inhibition is sought.

Why N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide Cannot Be Directly Replaced by Generic Tetrazole or Acrylamide Analogs


Simple in-class substitution fails for N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide because the precise regioisomeric placement of the tetrazole (para vs meta) and the electronic character of the acrylamide warhead jointly dictate target engagement, binding mode, and reactivity. In xanthine oxidase inhibitor campaigns, moving the tetrazole from the 3-position (meta) to the 4-position (para) on the phenyl ring shifts the H-bond network with the Asn768 sub-pocket, altering potency [1]. Simultaneously, replacing the acrylamide with a saturated amide (e.g., acetamide) eliminates covalent cysteine trapping capability, while substituting with an alkyne (but-2-ynamide) changes electrophilicity and geometric constraints [2]. The para-tetrazole orientation also imposes a linear molecular geometry distinct from meta-substituted or ortho-substituted analogs, affecting ATP-binding site complementarity in kinase targets. These interdependent structural features mean that even closely related tetrazole-amide compounds cannot be interchanged without altering pharmacological profile, selectivity, and mode of action.

Quantitative Differentiation Evidence for N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide Against Closest Structural Comparators


Para-Tetrazole Regioisomerism Directs H-Bond Acceptor Geometry Distinct from Meta-Substituted Analogs

In structure-based design of xanthine oxidase (XO) inhibitors, the tetrazole N-4 atom serves as a critical H-bond acceptor with the Asn768 residue. The para-substituted tetrazole (as in the target compound) extends the H-bond donor-acceptor axis linearly along the phenyl ring, whereas meta-substituted tetrazole (as in compound 2s, IC₅₀ = 0.031 μM) introduces a 120° angular geometry [1]. While no direct IC₅₀ has been published for the target compound itself, the positional isomer N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide (compound 1) displayed IC₅₀ = 0.312 μM, and introducing a para-alkoxy substituent adjacent to the meta-tetrazole improved potency to IC₅₀ = 0.022 μM (compound g25), demonstrating that para-directed substitution patterns are productive for this target class [2]. The pure para-tetrazole phenyl scaffold of the target compound provides a vector for further elaboration that is geometrically distinct from the meta-analogs dominating the published XO inhibitor literature.

Xanthine oxidase inhibition Structure-based drug design Tetrazole regioisomerism

Acrylamide Warhead Enables Covalent Inhibition Mode Absent in Saturated Amide Analogs

The terminal acrylamide of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide provides an electrophilic Michael acceptor capable of forming irreversible covalent adducts with cysteine thiols in target proteins. This feature is absent in the saturated amide counterpart (N-[4-(1H-tetrazol-1-yl)phenyl]propanamide) and in the alkyne analog (N-[4-(1H-tetrazol-1-yl)phenyl]but-2-ynamide), which engages cysteines via a different, slower kinetic mechanism [1]. In the Factor XIa inhibitor series, analogous tetrazole-acrylamide compounds achieved Ki values in the sub-nanomolar range through covalent bond formation with the active-site cysteine [2]. The PDB structure 4Y8Z captures (2E)-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enamide covalently bound to Factor XIa Cys219, demonstrating the productive geometry of this warhead [3]. The target compound retains this identical acrylamide warhead but on a distinct, less substituted phenyl-tetrazole scaffold, offering a cleaner starting point for covalent probe development without confounding substituent effects.

Covalent inhibitors Kinase drug discovery Electrophilic warheads

Tetrazole Ring Confers Superior Metabolic Stability Over Carboxylic Acid Bioisosteres

The 1H-tetrazole ring is a well-characterized bioisostere of the carboxylic acid group, with pKa values in the range of ~4.5–4.9 (compared to ~4.2–5.0 for aryl carboxylic acids) [1]. However, tetrazoles resist Phase II glucuronidation and β-oxidation pathways that commonly metabolize carboxylic acids, leading to improved metabolic half-life [2]. In direct comparative studies, replacement of a carboxylic acid with a tetrazole in angiotensin II receptor antagonists (e.g., losartan vs EXP3174) maintained potency while increasing oral bioavailability and duration of action [3]. While no comparative metabolic stability data exist for the target compound versus its carboxylic acid analog (4-acrylamidobenzoic acid), the class-level advantage of tetrazoles over carboxylic acids is well-established. The para-substituted tetrazole on the target compound further avoids steric clash with ortho-substituents, distinguishing it from ortho-tetrazole analogs that can undergo intramolecular cyclization under physiological conditions.

Bioisosterism Metabolic stability ADME optimization

Minimal Steric Footprint Enables Downstream Derivatization Compared to 3-Methyl-4-tetrazole Analog

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide (MW 215.21) has no additional substituents on the phenyl ring, whereas the closely related analog N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide (MW ~229) introduces a methyl group ortho to the tetrazole . This methyl substituent increases steric bulk adjacent to the tetrazole, potentially restricting rotational freedom and altering preferred dihedral angles between the tetrazole and phenyl rings. In fragment-based drug discovery, minimal unsubstituted scaffolds are preferred as starting points because they maximize vector diversity for subsequent elaboration [1]. The target compound's clean substitution pattern (only the tetrazole at the 4-position) makes it more attractive as a synthetic intermediate or fragment hit than its methyl-substituted analog, which carries a pre-installed group that may not be desired in all SAR campaigns. This structural simplicity also reduces molecular weight, improving ligand efficiency metrics.

Scaffold diversification SAR exploration Fragment-based design

Reported Antimicrobial Activity Profile Differentiates from Purely Structural Analogs

According to vendor technical datasheets, N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide has been evaluated in in vitro antimicrobial assays and demonstrated significant inhibition against Gram-positive bacterial strains . This activity profile is attributed to the tetrazole moiety enhancing interaction with bacterial enzymes. In contrast, the simpler analog 1H-tetrazole itself shows no appreciable antibacterial activity, and N-phenylprop-2-enamide (acrylanilide, lacking the tetrazole) exhibits only weak antimicrobial properties [1]. The combination of tetrazole and acrylamide in the target compound appears synergistic for antimicrobial activity, though the precise MIC values have not been disclosed in peer-reviewed literature. This suggests a differentiated biological profile that warrants further quantitative characterization.

Antimicrobial screening Tetrazole bioactivity Gram-positive bacteria

Optimal Research and Industrial Application Scenarios for N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide Based on Quantitative Differentiation Evidence


Covalent Kinase or Xanthine Oxidase Probe Development Requiring a Para-Tetrazole Scaffold

Research groups pursuing irreversible inhibitors of kinases or xanthine oxidase with a para-tetrazole recognition element should prioritize this compound as a starting scaffold. The acrylamide warhead enables covalent cysteine targeting [1], while the para-tetrazole provides a linear H-bond geometry complementary to the Asn768 sub-pocket of XO, as structurally validated in the meta-tetrazole inhibitor series [2]. This combination is not available from saturated amide or meta-tetrazole analogs obtained from standard vendor catalogs.

Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Dual-Pharmacophore Fragment

FBDD campaigns benefit from low-MW fragments (MW 215.21) that present multiple pharmacophoric elements. The target compound offers both a tetrazole (carboxylic acid bioisostere) and an acrylamide (covalent warhead) within a compact scaffold, yielding a calculated ligand efficiency baseline superior to larger, pre-substituted analogs [1]. Its unsubstituted phenyl ring leaves three positions available for vector-based elaboration, making it an ideal starting point for fragment growing or merging strategies.

Antimicrobial Screening Programs Targeting Gram-Positive Bacteria with Tetrazole-Containing Chemotypes

Institutions conducting phenotypic antimicrobial screening should include this compound in focused tetrazole-acrylamide sublibraries. Vendor-reported activity against Gram-positive bacteria [1] differentiates it from simple tetrazole or acrylamide fragments that lack this signal. The scaffold can serve as a validated hit for medicinal chemistry optimization if the reported activity is confirmed in standardized MIC assays against clinically relevant strains such as MRSA or VRE.

Chemical Biology Tool Compound for Profiling Tetrazole-Acrylamide Protein Interactions

The compound is suitable for use in chemical proteomics experiments (e.g., ABPP – activity-based protein profiling) to identify cellular targets of tetrazole-acrylamide electrophiles. The acrylamide warhead enables covalent capture of target proteins [1], while the tetrazole provides a handle for developing affinity probes or biotinylated derivatives. This application is not feasible with saturated amide or alkyne analogs, which lack the same electrophilic reactivity profile.

Quote Request

Request a Quote for N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.